Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide
Description
Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide (PMNTMPB) is a quaternary phosphonium salt characterized by a triphenylphosphine core substituted with a [(4-methoxy-3-nitrophenyl)methyl] group. Its structure combines aromaticity (triphenylphosphine) with a benzyl-derived substituent featuring electron-donating (methoxy) and electron-withdrawing (nitro) groups. This unique electronic profile distinguishes it from simpler aliphatic or purely aromatic phosphonium salts.
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3P.BrH/c1-30-26-18-17-21(19-25(26)27(28)29)20-31(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQGHIOWYGCHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459678 | |
| Record name | Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313673-23-3 | |
| Record name | Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phosphonium compounds, particularly those with triphenyl structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide , exploring its cytotoxicity, antibacterial properties, and potential as an anticancer agent.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBrNOP
- Molecular Weight : 421.32 g/mol
- CAS Number : 313673-23-3
This phosphonium salt features a methoxy and nitro group on the aromatic ring, which may influence its biological activity.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of phosphonium salts against various cancer cell lines. The compound was tested against HeLa cells (cervical cancer) and K562 cells (chronic myeloid leukemia).
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC value lower than that of cisplatin, a standard chemotherapeutic agent. Specifically, it was found to be approximately 10 times more potent than cisplatin in HeLa cells after 24 hours of incubation .
- Mechanism of Action : The cytotoxicity was not primarily linked to apoptosis induction as assessed by caspase assays. Instead, it may involve alternative pathways such as necrosis or autophagy .
Comparative Cytotoxicity Table
| Compound | IC (µM) | Cell Line |
|---|---|---|
| (4-Methoxy-3-nitrophenyl)methyl-triphenyl-bromide | <5 | HeLa |
| Cisplatin | 55 | HeLa |
| n-butyl-n-hexadecylphosphonium bromide | 5 | HeLa |
Antibacterial Activity
The antibacterial properties of phosphonium compounds have also been investigated. In particular, studies focused on their efficacy against resistant strains such as Acinetobacter baumannii.
Research Insights:
- Antibacterial Efficacy : Phosphonium ionic liquids demonstrated significant antibacterial activity against A. baumannii, suggesting that modifications in the alkyl chain length can enhance their effectiveness .
- Antioxidant Properties : In addition to antibacterial effects, these compounds exhibited pronounced antioxidant properties, which may contribute to their overall biological activity .
Case Studies and Applications
- Cancer Treatment : The high potency of phosphonium salts against cancer cells positions them as potential candidates for targeted cancer therapies. Their ability to circumvent common resistance mechanisms seen with traditional chemotherapeutics like cisplatin is particularly noteworthy.
- Infection Control : The antibacterial activity against multidrug-resistant bacteria emphasizes the relevance of phosphonium compounds in developing new antimicrobial agents, particularly in hospital settings where such pathogens are prevalent.
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromides
Structural and Electronic Differences
Table 1: Structural Comparison of Selected Phosphonium Bromides
| Compound Name | Substituent Structure | Key Functional Groups | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| PMNTMPB | [(4-methoxy-3-nitrophenyl)methyl] | Methoxy, Nitro | ~527.4* | - |
| Methyl triphenylphosphonium bromide | Methyl | - | 357.2 | [2, 7] |
| Octyl(triphenyl)phosphonium bromide | Octyl chain | Aliphatic alkyl | 455.4 | [14] |
| 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide | 3,4,5-Trimethoxybenzyl | Methoxy (three positions) | 523.4 | [13] |
| Triphenyl(3-phenylpropargyl)phosphonium bromide | 3-phenylpropargyl | Alkyne, Phenyl | 439.3 | [10] |
*Estimated based on analogous compounds.
- Electronic Effects : PMNTMPB's nitro group is strongly electron-withdrawing, increasing the electrophilicity of the phosphorus center compared to aliphatic (e.g., octyl) or electron-rich aromatic (e.g., 3,4,5-trimethoxybenzyl) derivatives. This enhances its reactivity in nucleophilic substitutions or ylide formation .
- Steric Effects : The bulky [(4-methoxy-3-nitrophenyl)methyl] group may hinder reactions at the phosphorus center compared to smaller substituents like methyl or propargyl .
Table 2: Application Comparison
- Antimicrobial Activity : PMNTMPB’s nitro group may confer selective toxicity, but its bulky aromatic structure could reduce membrane penetration compared to aliphatic analogs like decyl(triphenyl)phosphonium bromide .
- Solvent Systems: Like methyl triphenylphosphonium bromide, PMNTMPB may form deep eutectic solvents (DESs) with hydrogen bond donors (e.g., glycerol), though its solubility profile would differ due to aromaticity .
Physicochemical Properties
- Solubility: PMNTMPB is expected to exhibit lower solubility in non-polar solvents compared to aliphatic derivatives (e.g., octyl) but higher solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to nitro and methoxy groups .
- Thermal Stability : The aromatic substituent likely enhances thermal stability over alkyl derivatives, similar to 3,4,5-trimethoxybenzyltriphenylphosphonium bromide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
